molecular formula C19H22O B1360593 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-02-0

2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1360593
M. Wt: 266.4 g/mol
InChI Key: FHEVCTWICVJZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

  • Reactions with Phenols and Aryl Halides : A study focused on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols, demonstrating the formation of N′-methylidene derivatives and aniline derivatives under specific conditions. This research provides valuable insights into the chemical behavior of related compounds in reaction with phenols and aryl halides (Chandrasekhar, Heimgartner, & Schmid, 1977).

  • Anaerobic Biodegradability and Toxicity of Substituted Phenols : This study evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol. The research is significant in understanding the environmental impact and treatment of these compounds (O'Connor & Young, 1989).

  • Oxidative Coupling Copolymerization : The copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes is detailed in a study, highlighting the synthesis of polyphenylene oxide-type telechelics. This research contributes to the field of polymer chemistry (Wei, Challa, & Reedijk, 1991).

  • Synthesis of 2,4-Dimethyl-6-tert-butylphenol : A study describes the synthesis process of 2,4-dimethyl-6-tert-butylphenol, providing insights into the production and characterization of this compound, which is related to 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (Wang Shou-kai, 2007).

  • Thermal and Photochemical Oxidation Studies : Research on the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide), provides valuable data on the oxidative stability and degradation products of related compounds (Jerussi, 1971).

  • Acylation and Alkylation Reactions : The study on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, leading to compounds such as 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, contributes to organic synthesis methodologies (Kasturi & Damodaran, 1969).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEVCTWICVJZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644684
Record name 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-02-0
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.